molecular formula C9H15NO2 B053429 Methyl hexahydro-1H-pyrrolizine-7a-carboxylate CAS No. 117375-15-2

Methyl hexahydro-1H-pyrrolizine-7a-carboxylate

Cat. No. B053429
CAS RN: 117375-15-2
M. Wt: 169.22 g/mol
InChI Key: HBZKVVLPFLBBNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The stereoselective synthesis of (7aS)-1-methylenehexahydro-1H-pyrrolizine, a closely related compound, involves cyclopropanation, protection group replacement, and cationic cyclopropylallyl isomerization, demonstrating the complex synthetic routes required for such compounds (Lysenko & Kulinkovich, 2005). Furthermore, polyhydroxylated pyrrolizidine alkaloids synthesis showcases the diversity of synthetic strategies applicable to this compound class (Brock et al., 2013).

Molecular Structure Analysis

The molecular structure of methyl hexahydro-1H-pyrrolizine-7a-carboxylate and its derivatives has been characterized by various analytical techniques, including NMR, FT-IR, MS, and HRMS, along with X-ray crystallography for definitive stereochemical determination. These analyses confirm the complex nature of the molecule and its derivatives, providing insights into its 3D structure and electronic properties (Nural et al., 2018).

Chemical Reactions and Properties

Methyl hexahydro-1H-pyrrolizine-7a-carboxylate undergoes various chemical transformations, including acylations and reactions with lithium aluminum hydride, showcasing its reactivity and functional group compatibility. These transformations are crucial for modifying the molecule for specific applications or further synthetic modifications (Miyano et al., 1987).

Scientific Research Applications

Synthesis and Chemical Properties

Methyl hexahydro-1H-pyrrolizine-7a-carboxylate is a chemical compound with potential applications in organic synthesis and pharmaceutical research. It is related to pyrrolizine alkaloids, which are of interest due to their complex structures and biological activities.

  • Stereoselective Synthesis

    A stereoselective synthesis approach for related pyrrolizine compounds involves cyclopropanation and cationic cyclopropylallyl isomerization, leading to high yields of products like heliotridane. This method underscores the synthetic utility of pyrrolizine derivatives in preparing enantiomerically pure compounds (Lysenko & Kulinkovich, 2005).

  • Antimicrobial Activity

    A novel bicyclic compound similar to methyl hexahydro-1H-pyrrolizine-7a-carboxylate demonstrated antimicrobial activity against various bacterial strains, highlighting the potential of pyrrolizine derivatives in developing new antimicrobial agents (Nural et al., 2018).

  • NMR and Mass Spectral Characterization

    The detailed characterization of spiro[pyrrolidine-2,3′-oxindoles], which share structural motifs with methyl hexahydro-1H-pyrrolizine-7a-carboxylate, provides insights into their chemical properties and potential applications in medicinal chemistry (Laihia et al., 2006).

  • Anti-inflammatory Activity

    Pyrrolizine derivatives have been evaluated for their anti-inflammatory and analgesic activities, indicating the therapeutic potential of these compounds in treating inflammation and pain. This suggests that methyl hexahydro-1H-pyrrolizine-7a-carboxylate and related structures could be of interest in the development of new anti-inflammatory drugs (Gouda et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-6-10(9)7-3-5-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZKVVLPFLBBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCN1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327863
Record name Methyl hexahydro-1H-pyrrolizine-7a-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl hexahydro-1H-pyrrolizine-7a-carboxylate

CAS RN

117375-15-2
Record name Methyl hexahydro-1H-pyrrolizine-7a-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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